![molecular formula C7H12ClN3O2 B6155427 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431962-67-2](/img/no-structure.png)
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
“2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound that belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . Pyrazole derivatives have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been determined using various techniques such as X-ray diffraction . The activity of these compounds depends on the substituent on the phenyl group: electron-drawing group > neutral group > donor-drawing group .Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including those with a structure similar to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, have demonstrated significant potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their ability to inhibit the growth of Leishmania species and Plasmodium strains, the pathogens responsible for these diseases . The antipromastigote activity, in particular, has been highlighted, with some compounds showing superior efficacy compared to standard drugs .
Molecular Docking Studies
The same class of compounds has been used in molecular docking studies to understand their interaction with biological targets. For instance, the binding affinity and inhibitory potential of these compounds against enzymes like LmPTR1, which is implicated in leishmaniasis, have been explored. Such studies help in rational drug design by identifying promising pharmacophores for further development .
Anticancer Applications
Amino-pyrazoles are recognized for their therapeutic potential in cancer treatment. They serve as useful ligands for various receptors and enzymes, which are critical in the proliferation and survival of cancer cells. The design and synthesis of these compounds are driven by structure-activity relationships, aiming to optimize their anticancer properties .
Anti-inflammatory Properties
Beyond their anticancer potential, amino-pyrazoles have been investigated for their anti-inflammatory effects. They target key pathways involved in inflammation, such as p38MAPK, providing a basis for the development of new anti-inflammatory agents .
Androgen Receptor Antagonism
Some pyrazole derivatives have been designed and synthesized to act as antagonists for the androgen receptor, which plays a significant role in the progression of diseases like prostate cancer. Evaluating their anti-proliferative activity in relevant cell lines helps in identifying candidates for further drug development .
Pharmaceutical Synthesis
Pyrazole compounds are valuable intermediates in pharmaceutical synthesis. They are used to create a variety of drugs with diverse pharmacological effects. Their versatility in synthesis allows for the exploration of new therapeutic agents .
Agrochemical Applications
In the agrochemical industry, pyrazole derivatives are utilized for their pesticidal properties. They contribute to the development of new formulations that can protect crops from pests and diseases, enhancing agricultural productivity .
Dyestuff and Pigment Industry
The chemical structure of pyrazole derivatives makes them suitable for use in the dyestuff and pigment industry. They can be incorporated into dyes and pigments for various applications, ranging from textile coloring to ink production .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .
Mode of Action
This can result in alterations to cellular processes, potentially influencing disease progression or health .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect how the compound interacts with its targets and exerts its effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves the reaction of 3-amino-5-methyl-1H-pyrazole with acrylonitrile to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile, which is then hydrolyzed to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "3-amino-5-methyl-1H-pyrazole", "acrylonitrile", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-amino-5-methyl-1H-pyrazole with acrylonitrile in the presence of sodium hydroxide to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile.", "Step 2: Hydrolyze 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile with hydrochloric acid to form 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.", "Step 3: React 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid with hydrochloric acid to form the hydrochloride salt of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid." ] } | |
CAS RN |
1431962-67-2 |
Product Name |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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